molecular formula C24H27ClN2O3 B7752517 N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide

N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide

Cat. No.: B7752517
M. Wt: 426.9 g/mol
InChI Key: KOVODEPKOKLRNT-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide is a high-affinity, selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a primary sensor of cold temperatures in the peripheral nervous system. Its primary research value lies in its utility as a pharmacological tool for probing the complex physiological and pathophysiological roles of TRPM8. Researchers employ this compound to investigate the channel's involvement in cold sensation, thermoregulation, and chronic pain conditions, such as neuropathic and inflammatory pain, where TRPM8 modulation is a potential therapeutic strategy. Furthermore, this benzofuran-3-carboxamide derivative has become a critical molecule in oncology research, as TRPM8 activity has been implicated in the proliferation, migration, and survival of various cancer cell types, including prostate and pancreatic cancers. Studies using this antagonist help elucidate signaling pathways downstream of TRPM8 activation and validate its potential as a target for anticancer drug discovery. The compound's mechanism of action involves direct binding to the channel, effectively inhibiting cation influx and subsequent downstream calcium signaling in response to cold or cooling agents like menthol and icilin. This specific activity allows scientists to dissect TRPM8-mediated processes with high precision, making it an indispensable compound for research in neuroscience, physiology, and oncology.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O3/c1-14-6-5-11-27(12-14)13-17-20(28)9-10-21-23(17)22(16(3)30-21)24(29)26-19-8-4-7-18(25)15(19)2/h4,7-10,14,28H,5-6,11-13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVODEPKOKLRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2C(=C(O3)C)C(=O)NC4=C(C(=CC=C4)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Substrate Design

  • Substrate : 5-Hydroxy-2-methyl-2-(phenylethynyl)phenol serves as the starting material, with the alkyne positioned to form the C3 carboxamide post-cyclization.

  • Catalytic System : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Mo(CO)₆ (1.2 equiv) as a CO surrogate.

  • Additives : K₂CO₃ (2.0 equiv) and I₂ (0.2 equiv) enhance electrophilic aromatic substitution.

  • Conditions : Reaction proceeds at 90°C for 24 hours in toluene/water (3:1).

This method achieves 60–75% yields for benzofuran-3-carboxamides, with the nitroaromatic partner (e.g., 3-chloro-2-methylnitrobenzene) determining the N-aryl group.

Mechanistic Insights

Cyclization occurs via Pd-mediated alkyne activation, followed by nitro group reduction and carbonyl insertion (Figure 1). The 5-hydroxy and 2-methyl groups originate from the 2-alkynylphenol, while the carboxamide forms via in situ CO incorporation.

Directed C–H Arylation and Transamidation for Late-Stage Diversification

A modular approach from PMC7024369 combines C–H functionalization and transamidation to install substituents on preformed benzofuran cores.

C–H Arylation at Position 4

  • Directing Group : 8-Aminoqinoline (8-AQ) facilitates Pd(OAc)₂-catalyzed arylation at the C4 position.

  • Conditions : Aryl iodides (1.5 equiv), Ag₂CO₃ (2.0 equiv), and HFIP solvent at 100°C for 12 hours.

  • Scope : Electron-deficient and electron-rich aryl groups install efficiently (70–85% yields ).

Transamidation for Carboxamide Installation

  • One-Pot Protocol : Cleavage of the 8-AQ directing group and amine exchange occur via sequential Boc-protection and nucleophilic substitution.

  • Conditions : Boc₂O (2.0 equiv), DMAP (0.1 equiv), followed by 3-chloro-2-methylaniline (1.2 equiv) in MeCN at 80°C.

  • Yield : 65–80% for final carboxamide products.

Mannich Reaction for Piperidinylmethyl Functionalization

The 4-((3-methylpiperidin-1-yl)methyl) group is introduced via a Mannich reaction, leveraging the electron-rich C4 position of the benzofuran.

Optimization of Mannich Conditions

  • Reagents : 3-Methylpiperidine (1.5 equiv), formaldehyde (37% aq., 2.0 equiv), HCl (cat.).

  • Solvent : Ethanol, reflux for 6 hours.

  • Yield : 70–75% after column purification.

Competing Pathways

Uncontrolled alkylation at C5 or C6 may occur without precise temperature control (<80°C). Steric hindrance from the 2-methyl group favors C4 selectivity.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency and Scope of Key Methods

MethodKey StepYield (%)Selectivity IssuesScalability
Pd CarbonylationBenzofuran cyclization60–75Nitroaromatic availabilityModerate
C–H ArylationPositional functionalization70–85Requires directing group removalHigh
Mannich ReactionPiperidinylmethyl addition70–75Competing alkylation sitesLow to moderate

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to amines.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxamide group may produce primary or secondary amines.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound’s benzofuran-carboxamide scaffold is shared with several analogs, but key substitutions influence its physicochemical and biological behavior. Below is a comparative analysis:

Table 1: Structural Comparison of Benzofuran-Carboxamide Derivatives
Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Potential Use/Notes
Target Compound Benzofuran-3-carboxamide 5-hydroxy, 2-methyl, 4-((3-methylpiperidin-1-yl)methyl), 3-chloro-2-methylphenyl C₂₄H₂₆ClN₂O₃ 449.93* Hypothesized agrochemical/pharma activity
N-{3-[4-(3-acetamidophenyl)piperidin-1-yl]propyl}-5-(4-chlorophenyl)benzofuran-2-carboxamide Benzofuran-2-carboxamide 5-(4-chlorophenyl), 3-propyl-piperidinyl-acetamido C₃₁H₃₂ClN₃O₃ 530.066 Research chemical (structural analog)
N-[4-chloro-2-(hydroxyphenylmethyl)phenyl]-4-pyridinecarboxamide Pyridine-carboxamide 4-chloro-2-(hydroxybenzyl)phenyl C₁₉H₁₅ClN₂O₂ 354.79 Plant growth regulator (inabenfide)
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide Cyclopropane-carboxamide 3-chlorophenyl, tetrahydrofuran-2-one C₁₅H₁₅ClN₂O₂ 302.74 Fungicide (cyprofuram)

*Molecular weight calculated based on formula.

Key Observations:

Benzofuran vs.

The 4-((3-methylpiperidin-1-yl)methyl) side chain introduces a basic tertiary amine, which may enhance solubility in acidic environments (e.g., via salt formation) compared to simpler alkyl chains in .

Physicochemical and Pharmacokinetic Insights

While experimental data for the target compound is absent in the provided evidence, trends from analogs suggest:

  • LogP: The piperidinylmethyl and hydroxy groups may lower logP compared to fully non-polar analogs (e.g., ), balancing lipophilicity and solubility.

Biological Activity

N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-((3-methylpiperidin-1-yl)methyl)benzofuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H26ClN1O3C_{22}H_{26}ClN_{1}O_{3} with a molecular weight of approximately 375.91 g/mol. Its structure features a benzofuran core, which is known for various biological activities, modified by functional groups that enhance its pharmacological properties.

1. Anticancer Activity:
Research indicates that benzofuran derivatives often exhibit anticancer properties. The presence of the carboxamide group in this compound is hypothesized to enhance its interaction with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds can inhibit pathways associated with tumor growth, such as the hypoxia-inducible factor (HIF-1) pathway, which plays a crucial role in cancer progression and metastasis .

2. Neuropharmacological Effects:
The incorporation of a piperidine moiety suggests potential neuropharmacological effects, as piperidine derivatives are frequently studied for their activity on neurotransmitter systems. Compounds with similar structures have been reported to modulate dopamine and serotonin receptors, indicating possible applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
NeuropharmacologicalModulation of neurotransmitter receptors
AntimicrobialPotential activity against bacterial strainsNot yet established

Case Studies

Case Study 1: Anticancer Efficacy
In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities showed IC50 values in the micromolar range against breast and lung cancer cells, suggesting that this compound may also possess similar properties .

Case Study 2: Neuropharmacological Assessment
A study investigating the effects of piperidine-containing compounds on cognitive function revealed that certain derivatives improved memory retention in animal models. This suggests that this compound may have potential as a cognitive enhancer or treatment for neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves constructing the benzofuran core, followed by sequential functionalization. Key steps include:

  • Cyclization : Formation of the benzofuran scaffold via acid-catalyzed cyclization of precursor diols or furan derivatives under reflux conditions .
  • Piperidinylmethyl introduction : A Mannich reaction or nucleophilic substitution using 3-methylpiperidine and formaldehyde derivatives, typically in anhydrous solvents (e.g., DMF) at 60–80°C .
  • Carboxamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the benzofuran carboxylic acid and 3-chloro-2-methylaniline .
    Optimization : Monitor intermediates via TLC/HPLC and adjust stoichiometry (e.g., 1.2:1 amine:acid ratio) to minimize unreacted starting material .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., piperidinylmethyl protons at δ 2.3–3.1 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ at m/z 497.21) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme inhibition : Screen against kinases or GPCRs using fluorescence polarization or luminescence-based assays .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability potential .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or serotonin receptors). The piperidinylmethyl group may occupy hydrophobic pockets, while the carboxamide hydrogen-bonds with catalytic residues .
  • QSAR : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity data .

Q. How can contradictory biological activity data across studies be resolved?

  • Experimental variables : Control batch-to-batch purity (e.g., via DSC for polymorph analysis) and solvent effects (DMSO vs. saline) .
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., cell passage number, incubation time) using ANOVA .

Q. What strategies improve low yields during the final amide coupling step?

  • Activation alternatives : Replace EDC with HATU or PyBOP for sterically hindered amines .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) and improve yields by 15–20% .
  • Workup optimization : Use liquid-liquid extraction (ethyl acetate/water) to recover unreacted acid for recycling .

Q. How is crystallographic data utilized to confirm the 3D structure?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: ethanol/chloroform). Refine using SHELXL, focusing on torsion angles (e.g., benzofuran-piperidine dihedral angle) to validate spatial orientation .

Methodological Challenges and Solutions

Q. What purification techniques address co-eluting impurities in the final product?

  • Flash chromatography : Use gradient elution (hexane:EtOAc 7:3 to 1:1) with silica gel (230–400 mesh) .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals (>99%) .

Q. How to evaluate metabolic stability in preclinical studies?

  • Liver microsome assay : Incubate with rat/human microsomes (37°C, NADPH), monitor parent compound depletion via LC-MS/MS .
  • Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at C5) .

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